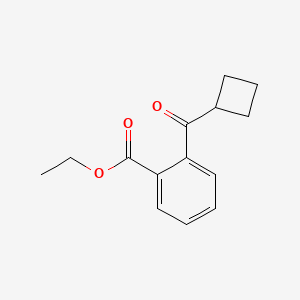

2-Carboethoxyphenyl cyclobutyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

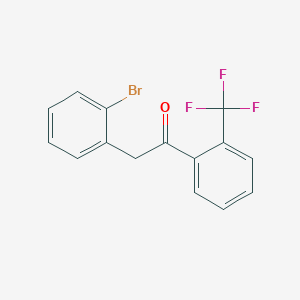

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 2-Carboethoxyphenyl cyclobutyl ketone, involves a sequential C−H/C−C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis

The molecular formula of 2-Carboethoxyphenyl cyclobutyl ketone is C14H16O3 . For more detailed structural information, you may refer to resources like PubChem .Chemical Reactions Analysis

The [2 + 2] photocycloaddition is a frequently used photochemical reaction in the synthesis of cyclobutanes . This reaction emphasizes synthetically relevant, regio-, and stereoselective reactions .Physical And Chemical Properties Analysis

2-Carboethoxyphenyl cyclobutyl ketone is a yellow crystalline solid with a melting point of 75-77°C. Its molecular weight is 232.27500, and it has a density of 1.147g/cm3 .Applications De Recherche Scientifique

Catalytic Processes and Synthetic Applications

Research has shown various synthetic applications of compounds structurally related to 2-Carboethoxyphenyl cyclobutyl ketone, highlighting their versatility in organic synthesis. One notable application involves the use of l-proline-catalyzed direct asymmetric aldol reactions for the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This method demonstrates the efficient use of cyclobutyl derivatives in constructing carbo- and heterocyclic compounds, showcasing the utility of such structures in the synthesis of complex molecules (Bernard et al., 2007).

Photocatalytic Applications

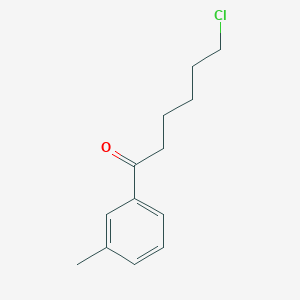

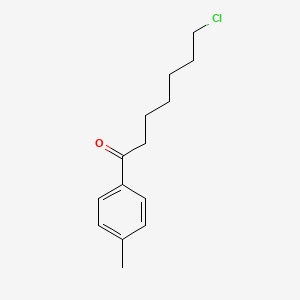

The photocatalytic [2 + 2] cycloadditions of enones, facilitated by visible light and Ru(bpy)(3)(2+), demonstrate another application where related ketones undergo reactions with Michael acceptors. This process allows for the synthesis of cyclobutane carboxamides, esters, thioesters, and acids, highlighting the potential of cyclobutyl ketones in photocatalytic applications and the synthesis of valuable cyclobutane derivatives (Tyson et al., 2012).

Deoxygenation and Ketone Synthesis

A remarkable advancement is the deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes. This method, facilitated by visible-light photoredox catalysis, enables the synthesis of structurally diverse ketones, including those related to 2-Carboethoxyphenyl cyclobutyl ketone, showcasing a novel approach for the construction of aryl ketone units through catalytic carbon–carbon coupling reactions (Zhang et al., 2018).

Structural and Reactivity Studies

Studies on the beta-scission reaction of tertiary arylcarbinyloxyl radicals, including those with alpha-cyclobutyl groups, reveal insights into the reactivity and stability of such radicals. This research contributes to understanding the structural effects on the reactivity of cyclobutyl ketones and their derivatives, providing valuable information for designing new synthetic routes and understanding the behavior of these compounds under various conditions (Bietti et al., 2005).

Safety And Hazards

Orientations Futures

1,3-Difunctionalized cyclobutanes, like 2-Carboethoxyphenyl cyclobutyl ketone, are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . Future research will undoubtedly reveal a more complex mechanistic framework for their action, which should enable improved formulations offering comparable or superior efficacy with fewer side-effects .

Propriétés

IUPAC Name |

ethyl 2-(cyclobutanecarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTFLWVWPZRPSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642519 |

Source

|

| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxyphenyl cyclobutyl ketone | |

CAS RN |

898790-52-8 |

Source

|

| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)